6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester 6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20483271
InChI: InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)10-6-7-11(19-8-10)20(5)9-14(16,17)18/h6-8H,9H2,1-5H3
SMILES:
Molecular Formula: C14H20BF3N2O2
Molecular Weight: 316.13 g/mol

6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC20483271

Molecular Formula: C14H20BF3N2O2

Molecular Weight: 316.13 g/mol

* For research use only. Not for human or veterinary use.

6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester -

Specification

Molecular Formula C14H20BF3N2O2
Molecular Weight 316.13 g/mol
IUPAC Name N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Standard InChI InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)10-6-7-11(19-8-10)20(5)9-14(16,17)18/h6-8H,9H2,1-5H3
Standard InChI Key FXLRFAFLVDYBEW-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CC(F)(F)F

Introduction

6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic acid pinacol ester is a complex organic compound belonging to the class of boronic acid derivatives. It features a pyridine ring substituted with a methyl(2,2,2-trifluoroethyl)amino group and a boronic acid pinacol ester moiety. The presence of the trifluoroethyl group imparts unique electronic properties, making this compound particularly interesting for medicinal chemistry and pharmaceutical development.

Synthesis Methods

The synthesis of 6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic acid pinacol ester typically involves the borylation of halogenated pyridine derivatives. This process often employs palladium-catalyzed reactions, which are common in organic chemistry for forming carbon-boron bonds.

Applications and Potential Uses

This compound is versatile in various reactions, making it an essential intermediate in organic synthesis. Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is particularly valuable in constructing complex organic molecules. The unique structure of this compound suggests potential applications in drug design and development, especially due to its enhanced lipophilicity and altered interaction dynamics with biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic acid pinacol ester. Notable examples include:

Compound NameStructureUnique Features
2-Amino-3-(trifluoromethyl)pyridine-5-boronic Acid Pinacol EsterContains a trifluoromethyl groupUsed in similar coupling reactions; different electronic properties .
3-Amino-2-methoxypyridine-5-boronic Acid Pinacol EsterMethoxy substitutionDifferent electronic properties affecting reactivity.
6-Amino-5-methylpyridin-3-boronic Acid Pinacol EsterMethyl substitutionPotential for different biological interactions.

Research Findings and Future Directions

Research involving 6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic acid pinacol ester focuses on its binding affinity to biological targets such as enzymes or receptors. The unique features of this compound, particularly the trifluoroethyl group, suggest novel applications in drug design by potentially enhancing its interaction with biological systems.

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